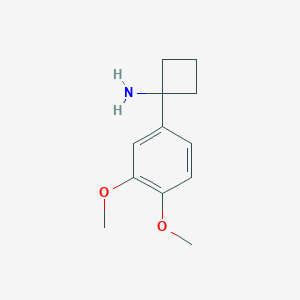

1-(3,4-Dimethoxyphenyl)cyclobutanamine

CAS No.:

Cat. No.: VC15742125

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO2 |

|---|---|

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)cyclobutan-1-amine |

| Standard InChI | InChI=1S/C12H17NO2/c1-14-10-5-4-9(8-11(10)15-2)12(13)6-3-7-12/h4-5,8H,3,6-7,13H2,1-2H3 |

| Standard InChI Key | ZHWFCLITMZZRGG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C2(CCC2)N)OC |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 1-(3,4-dimethoxyphenyl)cyclobutanamine combines a cyclobutane ring with an aromatic methoxy-substituted phenyl group. Key structural features include:

| Property | Value |

|---|---|

| IUPAC Name | 1-(3,4-dimethoxyphenyl)cyclobutan-1-amine |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Canonical SMILES | COC1=C(C=C(C=C1)C2(CCC2)N)OC |

| LogP (Partition Coefficient) | 2.74 |

The compound’s cyclobutane ring introduces strain due to its four-membered structure, potentially influencing reactivity and conformational stability. The 3,4-dimethoxyphenyl moiety, a common pharmacophore in bioactive molecules, contributes to electron-rich aromatic systems capable of π-π interactions and hydrogen bonding . Nuclear magnetic resonance (NMR) data for analogous cyclobutane derivatives, such as 1,2-bis(4-methoxyphenyl)cyclobutane, reveal characteristic proton environments: cyclobutane protons resonate between δ 1.88–2.84 ppm, while aromatic protons appear near δ 6.72–7.18 ppm . These spectral patterns suggest similar electronic environments for 1-(3,4-dimethoxyphenyl)cyclobutanamine.

Physicochemical Properties and Drug Likeness

The compound’s LogP of 2.74 indicates moderate lipophilicity, suggesting reasonable membrane permeability. This aligns with the bioactivity of structurally related compounds, such as (E)-1-(3,4-dimethoxyphenyl)butadiene (DMPBD), which exhibits potent anti-inflammatory effects (IC₅₀ = 21–660 nmol in rodent models) . The methoxy groups enhance solubility in polar solvents while maintaining affinity for hydrophobic binding pockets.

Thermal stability data for similar cyclobutane derivatives show decomposition temperatures exceeding 200°C, inferred from thermogravimetric analysis (TGA) of lignan analogs . Such stability supports potential formulation development.

Future Research Directions

-

Synthetic Optimization: Developing catalytic asymmetric methods to access enantiomerically pure forms, leveraging chiral auxiliaries or organocatalysts.

-

In Vitro Screening: Prioritizing assays for COX/LOX inhibition, serotonin receptor binding, and cytotoxicity.

-

Structure-Activity Relationships (SAR): Modifying methoxy substituents or cyclobutane ring size to enhance potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume